Methyl 3-amino-4-butyramido-5-methylbenzoate
Overview
Description
Methyl 3-amino-4-butyramido-5-methylbenzoate is a chemical compound with the molecular formula C13H18N2O3. It is known for its diverse applications in scientific research, ranging from drug development to material synthesis. The compound features a central aromatic ring with various functional groups, including an amide linkage and an ester group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-butyramido-5-methylbenzoate typically involves the esterification of 3-amino-4-butyramido-5-methylbenzoic acid. The reaction conditions often include the use of methanol and a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-butyramido-5-methylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond (C-O-CH3) can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and methanol.
Amide Bond Cleavage: The amide bond may be cleaved under strong acidic or basic conditions, resulting in the separation of the butyric acid and the 3-amino-5-methylbenzoic acid moieties.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acidic and basic hydrolysis, respectively.
Amide Bond Cleavage: Concentrated sulfuric acid (H2SO4) or sodium hydroxide (NaOH) are typically used for this reaction.
Major Products Formed
Hydrolysis: The major products are 3-amino-4-butyramido-5-methylbenzoic acid and methanol.
Amide Bond Cleavage: The major products are butyric acid and 3-amino-5-methylbenzoic acid.
Scientific Research Applications
Methyl 3-amino-4-butyramido-5-methylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-butyramido-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amide and ester groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-butanamido-5-methylbenzoate
- Methyl 4-(butyrylamino)-5-methyl-3-aminobenzoate
- Benzoic acid, 3-amino-5-methyl-4-[(1-oxobutyl)amino]-, methyl ester
Uniqueness
Methyl 3-amino-4-butyramido-5-methylbenzoate is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields .
Properties
IUPAC Name |
methyl 3-amino-4-(butanoylamino)-5-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-5-11(16)15-12-8(2)6-9(7-10(12)14)13(17)18-3/h6-7H,4-5,14H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITANFWKOFOWHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1C)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435380 | |
Record name | Methyl 3-amino-4-butanamido-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675882-71-0 | |
Record name | 3-Amino-4-butyrylamino-5-methylbenzoic acid methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675882-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-4-butanamido-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3-amino-5-methyl-4-[(1-oxobutyl)amino]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of Methyl 3-amino-4-butanamido-5-methylbenzoate?
A1: The crystal structure of Methyl 3-amino-4-butanamido-5-methylbenzoate provides valuable insights into the compound's intermolecular interactions. The abstract states that the crystal structure is stabilized by intermolecular N—H⋯O, C—H⋯N, and C—H⋯O hydrogen bonds []. This information is crucial for understanding the compound's physical properties, such as melting point, solubility, and stability, which are essential factors for its potential applications.
Q2: What are the potential medicinal applications of compounds derived from Methyl 3-amino-4-butanamido-5-methylbenzoate?
A2: While the abstract mentions that Methyl 3-amino-4-butanamido-5-methylbenzoate is an intermediate in the synthesis of compounds with medicinal applications, it does not specify the exact nature of these applications []. Further research and exploration of its derivatives are needed to determine the specific therapeutic areas where this compound might hold promise.
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